9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine
Description
9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative characterized by a benzyl group at the N9 position and a trifluoromethyl (-CF₃) substituent at C6. The trifluoromethyl group imparts high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs. This compound is synthesized via N9-alkylation of purine precursors, a common strategy for purine derivatives (e.g., cesium carbonate-mediated alkylation in dimethylformamide (DMF) as seen in ).
Structure
3D Structure
Properties
CAS No. |
1643-91-0 |
|---|---|
Molecular Formula |
C13H10F3N5 |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
9-benzyl-6-(trifluoromethyl)purin-2-amine |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20) |
InChI Key |
PPAWYMYPHFUEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Catalytic Systems
Temperature and Time
-
80–100°C : Optimal for balancing reaction speed and decomposition.
-
<12 Hours : Incomplete conversion; >24 Hours : Degradation of purine core.
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing N7-alkylation is minimized using bulky bases (e.g., Cs₂CO₃).
-
Moisture Sensitivity : Reactions conducted under nitrogen atmosphere to prevent hydrolysis.
-
Low Solubility : Sonication or microwave-assisted synthesis improves substrate dispersion.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Patent WO2005113554A2 highlights stereochemical purity (>99% enantiomeric excess) achievable via chiral catalysts, though this is more relevant to analogs .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-benzyl-6-(trifluoromethyl)-9h-purin-2-one, while reduction can produce 9-benzyl-6-(trifluoromethyl)-9,10-dihydro-9h-purin-2-amine .
Scientific Research Applications
Antiviral Activity
One of the primary applications of 9-benzyl-6-(trifluoromethyl)-9H-purin-2-amine is its antiviral efficacy. Compounds with similar structures have demonstrated activity against various viruses, including rhinoviruses.
Mechanism of Action:
- The trifluoromethyl group enhances lipophilicity, improving cellular membrane penetration. This property is crucial for the compound's ability to reach viral targets within host cells.
- Interaction studies suggest that this compound can bind to enzymes involved in nucleic acid metabolism, which is vital for viral replication.
Case Studies:
- In a study assessing antirhinovirus activity, derivatives of this compound exhibited IC50 values around 0.03 µM against rhinovirus serotype 1B, indicating potent antiviral effects .
- Further evaluations showed that modifications in the structure could lead to varying levels of activity against different viral serotypes, suggesting a need for structural optimization in drug development .
Cytotoxicity and Antitumor Activity
The compound has also been investigated for its cytotoxic properties against various cancer cell lines.
Cytotoxic Profile:
- Preliminary studies indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining low toxicity to normal cells .
Structure-Activity Relationship (SAR):
- The presence of the trifluoromethyl group has been correlated with enhanced biological activity, potentially due to increased metabolic stability and improved binding interactions with target proteins involved in cancer cell proliferation .
Pharmacological Insights
The compound's pharmacological profile suggests potential applications beyond antiviral and anticancer therapies.
Binding Affinity:
- The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity through electrostatic interactions and hydrogen bonding with active site residues in target proteins.
Potential for Drug Development:
- Given its structural characteristics, this compound could serve as a lead compound for developing new therapeutic agents targeting viral infections and cancers.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Benzyl-6-benzylthio-9H-purin-2-amine | Structure | Contains a benzylthio group; potential for different biological activity. |
| 6-(Dimethylamino)-2-(trifluoromethyl)-9H-purine | Structure | Enhanced solubility; altered pharmacokinetics compared to the benzyl derivative. |
| N-Benzyl-9H-purin-6-amines | Structure | General class without trifluoromethyl substitutions; varying biological activities based on different substituents at the 6-position. |
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects at C6 and N9
The biological and physicochemical properties of purine derivatives are heavily influenced by substituents at C6 and N7. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl vs.
- Hydrazinyl Derivatives : Compounds with hydrazinyl linkers () exhibit aromatic interactions (e.g., δ 7.73 ppm in $^1$H NMR) but require multi-step synthesis (38% yield).
- Chlorobenzyl vs. Benzyl : The 3-chlorobenzyl group in introduces steric hindrance and electron-withdrawing effects, which may hinder receptor binding compared to the unsubstituted benzyl group.
Biological Activity
9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being explored for its antiviral properties and its role as an anticonvulsant agent. The unique trifluoromethyl group enhances its lipophilicity, which may facilitate cellular penetration and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F3N5, with a molecular weight of 303.27 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and binding affinity to biological targets due to its electron-withdrawing nature.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against rhinovirus, which is known to cause respiratory infections. The compound's structure allows it to bind effectively to viral targets, enhancing its potential as an antiviral drug candidate. In a study testing several similar compounds, derivatives with the trifluoromethyl group showed improved efficacy against rhinovirus serotype 1B, with IC50 values reaching as low as 0.03 µM .
Anticonvulsant Activity
In addition to its antiviral properties, the compound has been evaluated for anticonvulsant activity. A study on 6-(alkylamino)-9-benzyl-9H-purines demonstrated that compounds containing a benzyl substituent at the 9-position exhibited significant anticonvulsant effects against maximal electroshock-induced seizures (MES) in rats . This suggests that this compound may belong to a new class of potent anticonvulsants.
The mechanism through which this compound exerts its biological effects likely involves interactions with enzymes related to nucleic acid metabolism. The trifluoromethyl group enhances binding affinity through electrostatic interactions and hydrogen bonding with active site residues in target proteins.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Benzyl-6-benzylthio-9H-purin-2-amine | Structure | Contains a benzylthio group; different biological activity potential. |
| 6-(Dimethylamino)-2-(trifluoromethyl)-9H-purine | Structure | Enhanced solubility; altered pharmacokinetics compared to the benzyl derivative. |
| N-Benzyl-9H-purin-6-amines | Structure | General class without trifluoromethyl substitutions; varying activities based on substituents. |
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
- Antiviral Efficacy : A series of experiments highlighted the compound's ability to inhibit rhinovirus replication effectively, showcasing its potential as an antiviral agent.
- Anticonvulsant Testing : In vivo studies demonstrated significant anticonvulsant properties in rodent models, indicating potential therapeutic applications in seizure disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 9-benzyl-6-(trifluoromethyl)-9H-purin-2-amine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves alkylation of purine precursors using trifluoromethylating agents (e.g., CF₃SO₃H) under inert conditions. For example, dibenzylamine intermediates are deprotected via acidic cleavage (e.g., CF₃SO₃H in CH₂Cl₂), followed by basification and extraction. Purification employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and crystallization (ethanol) to isolate the final product . Key intermediates are validated by ¹H NMR and mass spectrometry (MS) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for functional group analysis (e.g., benzyl protons at δ 4.8–5.2 ppm, trifluoromethyl at δ ~110–120 ppm in ¹³C). High-resolution MS (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves connectivity .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Initial testing includes kinase inhibition assays (e.g., ATP-binding pocket competition) and cytotoxicity profiling (MTT assay in cancer cell lines). Dose-response curves (IC₅₀ values) are generated, with comparisons to analogs (e.g., 9-isopropyl or 9-allyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How can structural modifications at the N9 and C6 positions optimize target selectivity in kinase inhibition?
- Methodological Answer : SAR studies suggest that bulkier N9 substituents (e.g., benzyl vs. isopropyl) enhance hydrophobic interactions in kinase pockets. At C6, electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability. Computational docking (AutoDock Vina) guides rational design, followed by synthesis of derivatives (e.g., 6-nitro or 6-cyano analogs) for activity comparisons .
Q. How to resolve contradictions in reported biological activity data across similar purine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies outliers. Orthogonal assays (e.g., thermal shift binding) validate target engagement. For example, 9-benzyl derivatives may show false positives in luciferase-based assays due to fluorescence quenching, necessitating counter-screens .
Q. What strategies mitigate low solubility of this compound in aqueous buffers for in vivo studies?
- Methodological Answer : Prodrug approaches (e.g., phosphate esterification at N2) or formulation with cyclodextrins (e.g., HP-β-CD) improve solubility. Alternatively, co-solvents (DMSO/PEG 400) are optimized for pharmacokinetic studies. Dynamic light scattering (DLS) monitors nanoparticle formulations for aggregation .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (Amber/CHARMM force fields) assess binding to homologous kinases or GPCRs. Pharmacophore models (e.g., Schrödinger Phase) screen for unintended targets. Machine learning tools (e.g., DeepChem) prioritize high-risk off-targets for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
